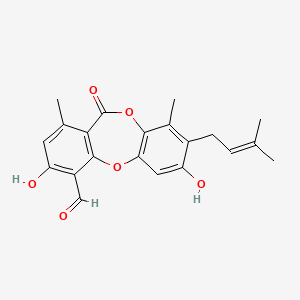
Rosinidin
Vue d'ensemble
Description
Rosinidin is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at positions 3 and 5, a methoxy group at position 7, and a 4-hydroxy-3-methoxyphenyl group at position 2 . It has a role as a plant metabolite . It is a pigment found in the flowers of Catharanthus roseus and, in lower concentration, in Primula rosea .
Molecular Structure Analysis
Rosinidin has a molecular formula of C17H15O6+ . Its IUPAC name is 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol . The InChI and Canonical SMILES representations provide more details about its structure .Physical And Chemical Properties Analysis
Rosinidin has a molecular weight of 315.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 80.2 Ų . The exact mass and monoisotopic mass are both 315.08686319 g/mol .Applications De Recherche Scientifique
Nephroprotection Against Cisplatin-Induced Toxicity
Rosinidin has been studied for its potential to protect against nephrotoxicity caused by cisplatin, a chemotherapy drug. Research indicates that Rosinidin can mitigate proinflammatory and oxidative stress biomarkers in rats, suggesting its use as a nephroprotective agent .
Management of Hyperglycemia and Diabetic Complications
In diabetic rats, Rosinidin has shown promise in ameliorating hyperglycemia and lipid pathways. It also appears to modulate proinflammatory cytokines, which could make it a valuable addition to diabetes management strategies .
Mécanisme D'action
Target of Action
Rosinidin, a natural flavonoid, has been found to interact with several targets in the body. It has been shown to have significant effects on acetylcholine esterase (AChE) , endogenous antioxidants (GSH, SOD, GPx, and catalase), oxidative stress marker MDA , and neuroinflammatory markers (IL-6, IL-1β, TNF-α, and NF-κB) as well as BDNF . These targets play crucial roles in various biochemical pathways and physiological processes, including inflammation, oxidative stress, and memory function .
Mode of Action
Rosinidin interacts with its targets to exert protective effects. It has been found to reduce the activities of AChE, elevate the levels of endogenous antioxidants, and decrease the levels of oxidative stress markers and neuroinflammatory markers . This suggests that rosinidin may act by modulating these enzymes and markers to exert its therapeutic effects .
Biochemical Pathways
Rosinidin affects several biochemical pathways. It has been found to have favorable effects on lipid profiles, total protein, albumin, liver glycogen, proinflammatory cytokine, antioxidant and oxidative stress markers . These pathways are crucial for maintaining normal physiological functions and any disruption in these pathways can lead to various health issues .
Pharmacokinetics
It has been administered orally in animal studies, suggesting that it may have good oral bioavailability . More research is needed to fully understand the ADME properties of rosinidin.
Result of Action
The administration of rosinidin has been found to result in several beneficial effects. In animal studies, it has been shown to reduce blood glucose levels, increase serum insulin, and improve pancreatic function . It also exerts a protective effect on a number of characteristics, including anti-diabetic responses and molecular mechanisms . Furthermore, it has been found to significantly reduce neurobehavioral impairments, oxidative stress, and neuroinflammatory markers .
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2/h3-8H,1-2H3,(H2-,18,19,20)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNONHFYAESLOCB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331627 | |
| Record name | Rosinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosinidin | |
CAS RN |
4092-64-2 | |
| Record name | Rosinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



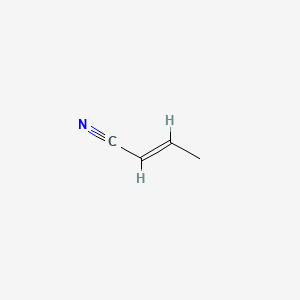

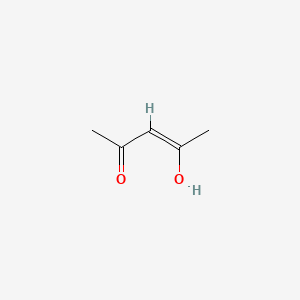

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
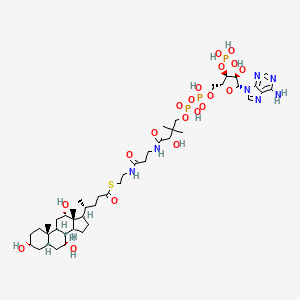
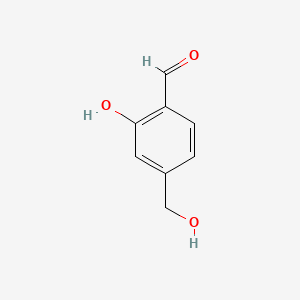
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
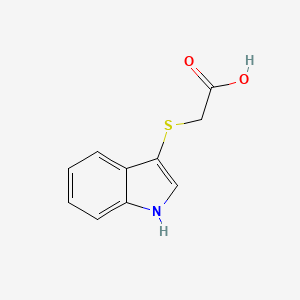

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)
